molecular formula C18H10BrN3O2S B3871790 3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3871790
M. Wt: 412.3 g/mol
InChI Key: VSZCEUHYWSQIGD-VGOFMYFVSA-N
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Description

3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been proposed that the compound induces cell death in cancer cells by disrupting the mitochondrial membrane potential and causing oxidative stress. It has also been suggested that the compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in normal cells. The compound has been found to induce apoptosis in cancer cells, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit the growth of bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its low toxicity profile. This allows for the use of higher concentrations of the compound without causing significant adverse effects in normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the areas of interest is the development of new derivatives of the compound with improved solubility and potency. Another direction is the investigation of the compound's potential as a combination therapy with other anticancer agents. Furthermore, the compound's mechanism of action and its effects on different cancer cell lines need to be further elucidated to understand its full potential as a therapeutic agent.

Scientific Research Applications

3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells. In addition, this compound has been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

(E)-3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZCEUHYWSQIGD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-(3-bromophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

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